3-Bromo-6-(trifluoromethoxy)quinoline
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Overview
Description
3-Bromo-6-(trifluoromethoxy)quinoline is a brominated quinoline derivative with a trifluoromethoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(trifluoromethoxy)quinoline typically involves the bromination of 6-(trifluoromethoxy)quinoline. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the bromination reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups, such as amines, alcohols, or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions tailored to the specific reagent.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: A wide range of functionalized quinolines.
Scientific Research Applications
3-Bromo-6-(trifluoromethoxy)quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Industry: It can be used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-6-(trifluoromethoxy)quinoline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific target.
Comparison with Similar Compounds
3-Bromoquinoline
6-(Trifluoromethoxy)quinoline
3-Bromo-7-(trifluoromethoxy)quinoline
Uniqueness: 3-Bromo-6-(trifluoromethoxy)quinoline is unique due to the presence of both bromine and trifluoromethoxy groups on the quinoline ring, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-bromo-6-(trifluoromethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-3-6-4-8(16-10(12,13)14)1-2-9(6)15-5-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNJKVZKGKPEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1OC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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